Axl-IN-18

AXL inhibition kinase assay IC50

Reproducibility in AXL-targeted studies requires precise chemical tools, as off-target activity from pan-kinase inhibitors like Cabozantinib confounds phenotypic interpretation. Axl-IN-18 (compound 25c) solves this with a 343-fold selectivity window over MET (IC50=377 nM), enabling clean dissection of AXL-specific signaling in tumor models where MET is co-expressed. • Potent Biochemical & Cellular Activity: AXL IC50 = 1.1 nM; dose-dependently inhibits 4T1 cell migration and invasion. • Validated In Vivo Efficacy: Demonstrates significant antitumor efficacy in a BaF3/TEL-AXL xenograft model. • Functional Probe for Resistance: Confirmed to induce apoptosis in AXL-dependent cells, ideal for combination studies addressing acquired resistance.

Molecular Formula C32H26FN5O4
Molecular Weight 563.6 g/mol
Cat. No. B12367018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAxl-IN-18
Molecular FormulaC32H26FN5O4
Molecular Weight563.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CN(C3=C(C2=O)C(=NC=C3)NC4=CC(=C(C=C4)OC5=NC=NC6=CC(=C(C=C65)OC)OC)F)C
InChIInChI=1S/C32H26FN5O4/c1-18-6-5-7-19(12-18)22-16-38(2)25-10-11-34-31(29(25)30(22)39)37-20-8-9-26(23(33)13-20)42-32-21-14-27(40-3)28(41-4)15-24(21)35-17-36-32/h5-17H,1-4H3,(H,34,37)
InChIKeyTZFAMUMVJZGJNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Axl-IN-18: Potent Type II AXL Inhibitor for Oncology and Targeted Kinase Research


Axl-IN-18 (compound 25c) is a small-molecule, Type II AXL receptor tyrosine kinase inhibitor identified through a structure-activity relationship study of 1,6-naphthyridinone derivatives [1]. It is classified as a Type II kinase inhibitor, meaning it binds to the DFG-out inactive conformation of the kinase domain, a characteristic that influences its selectivity profile. This compound is intended exclusively for preclinical research applications in oncology and cell signaling, including studies of tumor progression, metastasis, and therapy resistance mechanisms [1].

Axl-IN-18 Differentiation: Why In-Class Substitution Compromises Experimental Reproducibility


The AXL inhibitor landscape is heterogeneous, with compounds differing significantly in potency, binding mode (Type I vs. Type II), kinase selectivity, and off-target effects. Generic substitution based solely on a common 'AXL inhibitor' classification is problematic because small changes in chemical structure can drastically alter a compound's polypharmacology, leading to irreproducible results in cell-based and in vivo models [1]. For instance, multi-kinase inhibitors like Cabozantinib or Gilteritinib engage numerous other targets, confounding AXL-specific phenotypic interpretation. Even among more selective AXL inhibitors, potency and selectivity metrics vary widely, making head-to-head comparison essential for informed procurement. The quantitative data below establishes the specific performance boundaries that define Axl-IN-18's utility.

Axl-IN-18 Quantitative Differentiation Evidence: Potency, Selectivity, and Functional Data


Axl-IN-18 Biochemical Potency: Single-Digit Nanomolar AXL Inhibition

Axl-IN-18 demonstrates potent inhibition of AXL kinase activity in a biochemical assay, with an IC50 value of 1.1 nM [1]. This represents a high level of target engagement in a cell-free system, establishing the compound as a potent tool for studying AXL-dependent signaling.

AXL inhibition kinase assay IC50 biochemical potency

Axl-IN-18 Kinase Selectivity: 343-Fold Selectivity over MET

In a comparative biochemical assay, Axl-IN-18 exhibits a 343-fold selectivity window for AXL (IC50=1.1 nM) over the highly homologous MET kinase (IC50=377 nM) [1]. This degree of selectivity is a critical parameter for studies where MET signaling is a confounding variable.

kinase selectivity MET TAM family off-target

Axl-IN-18 Functional Activity: Dose-Dependent Inhibition of Cell Migration and Invasion

In cellular functional assays using the highly metastatic 4T1 murine mammary carcinoma cell line, Axl-IN-18 dose-dependently inhibited both cell migration and invasion [1]. These are key AXL-mediated phenotypes linked to epithelial-mesenchymal transition (EMT) and cancer metastasis.

cell migration cell invasion 4T1 cells functional assay

Axl-IN-18 In Vivo Antitumor Efficacy: Significant Tumor Growth Inhibition

Axl-IN-18 demonstrated significant anti-tumor efficacy in the BaF3/TEL-AXL xenograft model [1]. This model is driven by the engineered expression of TEL-AXL, an AXL fusion protein, making tumor growth highly dependent on AXL kinase activity.

xenograft model in vivo efficacy BaF3/TEL-AXL tumor growth inhibition

Axl-IN-18 Induction of Apoptosis: Validated Mechanism of Action

Treatment with Axl-IN-18 induces apoptosis in cell lines dependent on AXL signaling [1]. This provides a clear downstream mechanistic link between target inhibition and the observed phenotypic outcome.

apoptosis cell death mechanism of action AXL dependency

Optimized Use Cases for Axl-IN-18: Maximizing Research Value and Experimental Reproducibility


Target Validation in MET-Driven vs. AXL-Driven Tumor Models

Researchers seeking to dissect the specific contribution of AXL signaling in tumor models where MET is also expressed or co-amplified should prioritize Axl-IN-18. Its 343-fold selectivity over MET [1] enables clean experimental interpretation, avoiding the confounding effects observed with pan-kinase inhibitors like Cabozantinib which potently inhibit both kinases.

Preclinical Proof-of-Concept Studies for AXL as a Therapeutic Target

Due to its potent biochemical and cellular activity (IC50=1.1 nM) [1], dose-dependent functional effects on migration/invasion [1], and demonstrated in vivo efficacy in an AXL-driven xenograft model [1], Axl-IN-18 serves as a robust chemical probe for generating early-stage proof-of-concept data to support the initiation of a full drug discovery program.

Studying AXL-Mediated Resistance to Targeted Therapies or Chemotherapy

AXL overexpression is a well-characterized mechanism of acquired resistance to various anticancer agents, including EGFR and MET inhibitors. Axl-IN-18's confirmed ability to induce apoptosis in AXL-dependent cells [1] makes it a critical tool for combination studies designed to evaluate whether co-targeting AXL can overcome or delay the emergence of drug resistance in vitro and in vivo.

Investigating AXL's Role in Epithelial-Mesenchymal Transition (EMT) and Metastasis

For studies focused on the molecular mechanisms of cancer cell dissemination, Axl-IN-18 offers a validated functional tool. Its dose-dependent inhibition of 4T1 cell migration and invasion [1] provides a quantitative functional readout for AXL's involvement in these key metastatic steps, enabling researchers to probe the underlying signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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